3-{[1-(2-CHLOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety linked through an ether bond to a chlorobenzoyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}pyridazine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Chlorobenzoylation: The piperidine intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the 2-chlorobenzoyl-piperidine derivative.
Etherification: The final step involves the reaction of the chlorobenzoyl-piperidine derivative with a pyridazine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the modulation of cellular pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid and pyridazine-4-carboxamide share structural similarities.
Piperidine Derivatives: Compounds such as 4-piperidone and 1-benzylpiperidine are structurally related.
Uniqueness
3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}pyridazine is unique due to its specific substitution pattern and the presence of both piperidine and pyridazine moieties
Properties
IUPAC Name |
(2-chlorophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRIZDIMWVTVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.